molecular formula C9H10FNO B2415818 (2-Fluorophenyl)acetone oxime CAS No. 319913-98-9

(2-Fluorophenyl)acetone oxime

Cat. No. B2415818
CAS RN: 319913-98-9
M. Wt: 167.183
InChI Key: RJVPRCPDCBXXAL-YRNVUSSQSA-N
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Description

“(2-Fluorophenyl)acetone oxime” is a chemical compound with the molecular formula C9H10FNO . It is a derivative of oxime, a class of organic compounds that belong to the imines . The compound is used in research and development .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)acetone oxime” consists of a carbon atom at the center with two side chains . One of the side chains contains a hydroxyl group . The exact structure can be represented by the SMILES string CC(=NO)CC1=CC=CC=C1F .


Chemical Reactions Analysis

Oximes, including “(2-Fluorophenyl)acetone oxime”, are known for their significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Mechanism of Action

The mechanism of action of oximes involves their ability to reactivate the enzyme acetylcholinesterase (AChE) . This is achieved by their ability to form new C-N bonds . Oximes can also generate nitric oxide .

Safety and Hazards

Oximes, including “(2-Fluorophenyl)acetone oxime”, are considered hazardous. They are flammable solids and can cause serious eye damage . They may also cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, protective clothing, and eye protection when handling these compounds .

Future Directions

Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Given the pharmacological significance of oximes, future research could focus on their potential as kinase inhibitors with anticancer and anti-inflammatory activities .

properties

IUPAC Name

(NE)-N-[1-(2-fluorophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12)6-8-4-2-3-5-9(8)10/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVPRCPDCBXXAL-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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